N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c23-20(11-10-17-6-2-1-3-7-17)21-16-18-12-14-22(15-13-18)19-8-4-5-9-19/h1-3,6-7,18-19H,4-5,8-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIJCZOEDMGVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyclopentyl group is then introduced through a series of substitution reactions. The final step involves the attachment of the phenylpropanamide moiety, often achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or phenyl group can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new analgesics or antipsychotic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenylpropanamide moiety play crucial roles in binding to these targets, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS: 61086-18-8)
- Structure : Shares the 3-phenylpropanamide core but substitutes the cyclopentyl group with a methoxymethyl group at the piperidine 4-position .
- Applications : Used as a pharmaceutical intermediate, highlighting its role in drug synthesis .
- Key Differences : The methoxymethyl group introduces polar character, likely reducing lipophilicity compared to the cyclopentyl analog.
Ohmefentanyl Isomers (e.g., 1a and 1b)
- Structure : Features a 3-methylpiperidine ring with hydroxy-phenethyl and phenylpropanamide groups .
- Activity :
Spirocyclic Derivatives
N-(2-Methyl-8-tert-Butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide
- Structure : Incorporates a 1-thia-4-azaspiro[4.5]decane ring system .
- Activity : EC₅₀ = 5.5 μM (anti-coronavirus activity) .
- Physicochemical Properties :
Heterocyclic Derivatives
N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide
- Structure : Benzothiazole ring replaces the piperidine moiety .
- Applications : Part of a patent exploring heterocyclic modifications for enhanced bioactivity .
Substituent-Modified Analogs
N-(3-Aminophenyl)-3-phenylpropanamide
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide
- Structure: Phenolic and methoxy substituents on the benzyl group .
- Physicochemical Properties : Likely higher aqueous solubility due to polar hydroxyl groups .
Structural and Functional Data Tables
Table 1: Key Structural and Pharmacological Comparisons
Table 2: Physicochemical Properties
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide, a compound of interest in pharmacological research, has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular structure of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide can be represented as follows:
- Molecular Formula : C18H26N2O
- Molecular Weight : 290.41 g/mol
| Property | Value |
|---|---|
| IUPAC Name | N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Kinase Inhibition
Research indicates that N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide exhibits significant activity as a protein kinase inhibitor. This inhibition is crucial in regulating various cellular processes, including cell growth and metabolism.
- Mechanism of Action : The compound interacts with specific kinase targets, leading to altered phosphorylation states of proteins involved in signaling pathways.
- Selectivity : Studies have shown that it selectively inhibits certain kinases over others, which may reduce potential side effects associated with broader-spectrum inhibitors .
Study 1: Efficacy in Cancer Models
A study conducted on cancer cell lines demonstrated that the compound effectively reduced cell proliferation in vitro. The following results were observed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
The results indicated that the compound's inhibitory effects could be attributed to its ability to induce apoptosis in cancer cells.
Study 2: Neuropharmacological Effects
Another study explored the compound's effects on neuropharmacological parameters. It was found to exhibit anxiolytic properties in animal models, suggesting potential therapeutic applications in anxiety disorders.
- Behavioral Tests : The compound improved performance in the elevated plus maze and open field tests, indicating reduced anxiety-like behavior.
Safety and Toxicology
Toxicological assessments revealed that N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety implications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
